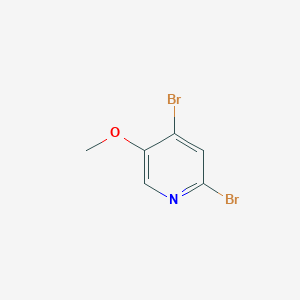

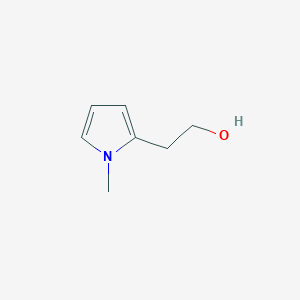

2,4-Dibromo-5-methoxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dibromo-5-methoxypyridine (2,4-DBMP) is an organic compound with a wide range of applications in the medical, pharmaceutical and chemical industries. It is a versatile compound that is used in the synthesis of a variety of compounds, including drugs, medicines, and other organic compounds. 2,4-DBMP is also used as a reagent in various laboratory experiments, and has been studied for its potential biological activities.

Applications De Recherche Scientifique

Application in Synthesis of 2-Pyridones

The Specific Scientific Field

The specific scientific field of application for 2,4-Dibromo-5-methoxypyridine is the synthesis of 2-pyridones .

2. A Comprehensive and Detailed Summary of the Application 2,4-Dibromo-5-methoxypyridine is used in the synthesis of 2-pyridones, a key heterocycle that has versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .

3. A Detailed Description of the Methods of Application or Experimental Procedures The synthetic methods of 2-pyridone have been extensively reviewed. The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone . A novel synthesis of amino-substituted-2-pyridone has been reported using palladium catalyst under microwave irradiation .

4. A Thorough Summary of the Results or Outcomes Obtained The outcomes of using 2,4-Dibromo-5-methoxypyridine in the synthesis of 2-pyridones can vary greatly depending on the specific reaction conditions and the other reagents used. However, it is generally used to facilitate the formation of new carbon-nitrogen bonds .

Application in Synthesis of Biologically Active Molecules

The Specific Scientific Field

The specific scientific field of application for 2,4-Dibromo-5-methoxypyridine is the synthesis of biologically active molecules .

2. A Comprehensive and Detailed Summary of the Application 2,4-Dibromo-5-methoxypyridine is used in the synthesis of biologically active molecules with 2-pyridone scaffold, which exhibited excellent activity as thrombin inhibitor .

4. A Thorough Summary of the Results or Outcomes Obtained The outcomes of using 2,4-Dibromo-5-methoxypyridine in the synthesis of biologically active molecules can vary greatly depending on the specific reaction conditions and the other reagents used. However, it is generally used to facilitate the formation of new carbon-nitrogen bonds .

Application in Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

The Specific Scientific Field

The specific scientific field of application for 2,4-Dibromo-5-methoxypyridine is the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .

2. A Comprehensive and Detailed Summary of the Application 2,4-Dibromo-5-methoxypyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors. These inhibitors have been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

4. A Thorough Summary of the Results or Outcomes Obtained The outcomes of using 2,4-Dibromo-5-methoxypyridine in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors can vary greatly depending on the specific reaction conditions and the other reagents used. However, it is generally used to facilitate the formation of new carbon-nitrogen bonds .

Application in Bromination Reactions

The Specific Scientific Field

The specific scientific field of application for 2,4-Dibromo-5-methoxypyridine is in bromination reactions .

2. A Comprehensive and Detailed Summary of the Application 2,4-Dibromo-5-methoxypyridine is used in bromination reactions. Bromination is a type of halogenation reaction that involves the substitution of a bromine atom into a compound .

4. A Thorough Summary of the Results or Outcomes Obtained The outcomes of using 2,4-Dibromo-5-methoxypyridine in bromination reactions can vary greatly depending on the specific reaction conditions and the other reagents used. However, it is generally used to facilitate the formation of new carbon-bromine bonds .

Propriétés

IUPAC Name |

2,4-dibromo-5-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOQZXGAMBTSQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-5-methoxypyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2902019.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2902028.png)

![N'-(4-fluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2902030.png)

![[2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B2902037.png)